2,3-Dichloroquinoxaline-6-sulfonamide
Description
Significance of Quinoxaline (B1680401) Heterocycles in Synthetic and Medicinal Chemistry Research
Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a cornerstone in medicinal chemistry due to its extensive range of biological activities. wisdomlib.orgnih.gov This structural motif is of substantial importance because of its wide array of pharmacological properties, which has led to its incorporation into numerous marketed drugs. nih.govnih.gov Quinoxaline derivatives have been a focus of significant research interest, demonstrating a diverse portfolio of pharmacological effects. wisdomlib.orgnih.gov
The versatility of the quinoxaline scaffold allows for structural modifications that yield compounds with varied therapeutic potential. researchgate.net Researchers have successfully developed derivatives exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. wisdomlib.orgnih.govsapub.org For example, certain quinoxaline-2-carboxylic acid derivatives are effective antibacterial agents, while other analogs show potent antitumor activities. wisdomlib.org The broad biological spectrum of these compounds underscores their importance in drug discovery and development. researchgate.netontosight.ai
Table 1: Documented Biological Activities of Quinoxaline Derivatives
| Biological Activity | Reference |
|---|---|
| Antibacterial | wisdomlib.orgresearchgate.netsapub.org |
| Antifungal | wisdomlib.orgresearchgate.netsapub.org |
| Antiviral & Anti-HIV | wisdomlib.orgnih.govnih.gov |
| Anticancer & Antitumor | wisdomlib.orgnih.govontosight.aipulsus.com |
| Anti-inflammatory | nih.govnih.govresearchgate.netsapub.org |
| Antimalarial | nih.govsapub.org |
| Antitubercular | nih.govresearchgate.netsapub.org |
Role of the Sulfonamide Moiety in Modulating Molecular Interactions and Biological Activities
The sulfonamide group (-SO2NH2) is a foundational pharmacophore in drug discovery, first gaining prominence with the advent of sulfa drugs, the first broadly effective antimicrobial agents. researchgate.netajchem-b.comopenaccesspub.org Beyond their historical significance, sulfonamides are crucial building blocks in modern synthetic chemistry, used to develop pharmaceuticals for a wide range of diseases. ajchem-b.comajchem-b.com The moiety is present in numerous FDA-approved drugs targeting viral infections, cancer, and inflammatory diseases, among others. nih.gov
The biological activity of sulfonamides stems from their ability to act as structural analogs of p-aminobenzoic acid (PABA), allowing them to competitively inhibit key enzymes in pathogenic microorganisms, such as dihydrofolate synthetase, which is essential for folic acid synthesis. libretexts.org This mechanism of metabolic antagonism is a classic example of selective toxicity. libretexts.org Furthermore, the sulfonamide functional group is a key component in molecules designed to inhibit enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. researchgate.netajchem-b.comajchem-b.com
Table 2: Selected Therapeutic Applications of the Sulfonamide Moiety
| Biological Activity/Application | Reference |
|---|---|
| Antimicrobial (Antibacterial, Antifungal) | researchgate.netajchem-b.comnih.gov |
| Antiviral | ajchem-b.comajchem-b.com |
| Anticancer | researchgate.netajchem-b.comajchem-b.com |
| Anti-inflammatory | ajchem-b.com |
| Antidiabetic | ajchem-b.comajchem-b.com |
| Diuretic | ajchem-b.com |
Contextualizing 2,3-Dichloroquinoxaline-6-sulfonamide within Privileged Pharmacophores for Research Inquiry
The compound this compound integrates the recognized pharmacophoric features of both the quinoxaline and sulfonamide scaffolds. This combination results in a molecule that is considered a "privileged" structure in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of biological target. The quinoxaline core serves as a versatile and biologically relevant chassis, while the sulfonamide group at the 6-position introduces a functional handle known for its strong hydrogen-bonding capabilities and ability to modulate biological activity. researchgate.netnih.govmdpi.com
The most critical feature of this compound for research purposes is the presence of two chlorine atoms at the C2 and C3 positions of the quinoxaline ring. researchgate.net These chlorine atoms render the molecule an excellent electrophilic partner for a wide range of nucleophilic substitution reactions. researchgate.net This high reactivity allows chemists to readily introduce diverse functional groups and build molecular complexity, creating large libraries of novel 2,3-disubstituted quinoxaline-6-sulfonamide (B13222723) derivatives. researchgate.net The synthesis of this compound often involves the preparation of a quinoxaline sulfonyl chloride intermediate, which is then reacted with various amines or other nucleophiles. mdpi.com Consequently, this compound is not typically an end-product itself but rather a highly valuable and versatile starting material for the synthesis of new chemical entities with potential therapeutic applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3O2S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H5Cl2N3O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H,(H2,11,14,15) |
InChI Key |
REZAAULTHORKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2,3 Dichloroquinoxaline 6 Sulfonamide and Its Derivatives
Precursor Synthesis and Derivatization Pathways
The assembly of the target molecule begins with the synthesis of key precursors. These foundational steps are critical for establishing the core quinoxaline (B1680401) ring system and introducing the necessary functionalities for later-stage modifications. The primary pathways involve creating the quinoxaline-2,3-dione, chlorinating it to form the versatile 2,3-dichloroquinoxaline (B139996), and preparing the sulfonyl chloride derivative required for the final sulfonamide formation.
Synthesis of 2,3-Dichloroquinoxaline as a Key Intermediate
2,3-Dichloroquinoxaline (DCQX) is a cornerstone intermediate, prized for its versatility in synthesizing a wide array of quinoxaline derivatives. arabjchem.org The presence of two chlorine atoms at the C-2 and C-3 positions makes the molecule an excellent electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgresearchgate.netarabjchem.org This reactivity allows for the direct introduction of various heteroatom-based functional groups. researchgate.net
The most common and efficient synthesis of DCQX starts from quinoxaline-2,3(1H,4H)-dione. The chlorination is typically achieved by refluxing the dione (B5365651) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide. chemicalbook.com Another established method involves using thionyl chloride (SOCl₂) in a suitable solvent. chemicalbook.com These reactions proceed with high yields, providing the off-white solid DCQX, which is readily used in subsequent functionalization steps. chemicalbook.com
Table 1: Selected Chlorination Methods for Quinoxaline-2,3(1H,4H)-dione
| Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phosphorus oxychloride (POCl₃) | None | Reflux at 100 °C for 3h | 92 | chemicalbook.com |
| Thionyl chloride (SOCl₂) | N,N-dimethylformamide / 1-chlorobutane | Reflux for 1h | 98 | chemicalbook.com |
| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | Varies | Heating | High | indianchemicalsociety.com |
Preparation of Quinoxaline-6-sulfonyl Chloride and Related Sulfonyl Halides
The introduction of the sulfonamide functional group necessitates the preparation of a quinoxaline sulfonyl chloride precursor. This is typically achieved through electrophilic substitution on a pre-formed quinoxaline ring. For instance, quinoxaline-2,3-dione can be treated with chlorosulfonic acid (ClSO₃H) to yield quinoxaline-2,3-dione-6-sulfonyl chloride. mdpi.com Similarly, other quinoxaline derivatives can undergo chlorosulfonation. For example, 2,3-diphenylquinoxaline (B159395) reacts with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride in good yield. mdpi.com
This sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by amines to form the desired sulfonamide linkage. The position of sulfonation is directed by the existing substituents on the quinoxaline ring.
Formation of the Quinoxaline-2,3-dione Core
The foundational quinoxaline-2,3-dione core is synthesized through a classic and widely used condensation reaction. nih.gov This method involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives like diethyl oxalate. ias.ac.insapub.orgnih.gov The reaction is typically carried out under acidic conditions or by heating. sapub.orgnih.gov
Solvent-free approaches have also been developed, offering a greener alternative. For example, grinding o-phenylenediamine and oxalic acid dihydrate together at room temperature provides the quinoxaline-2,3-dione in good to excellent yields. ias.ac.inijpda.org This cyclocondensation reaction is a robust and efficient method for creating the bicyclic quinoxaline core structure. nih.govnih.gov
Nucleophilic Aromatic Substitution Strategies for Halogen Replacement on the Quinoxaline Core
The 2,3-dichloroquinoxaline intermediate is highly activated for nucleophilic aromatic substitution (SNAr), a class of reactions that typically proceeds without the need for metal catalysts. arabjchem.orgresearchgate.net This reactivity is central to the strategic design of synthetic routes, allowing for the sequential and selective replacement of the chlorine atoms at the C-2 and C-3 positions with a diverse range of nucleophiles. arabjchem.orgbyjus.com
Selective C-2 and C-3 Functionalization with Various Nucleophiles
The two chlorine atoms on the DCQX core can be replaced by a wide variety of N-, O-, and S-based nucleophiles. arabjchem.orgresearchgate.netbohrium.com By carefully controlling the reaction conditions (e.g., temperature, stoichiometry, and solvent), it is possible to achieve either mono- or di-substitution. arabjchem.org
For instance, reaction with ammonia (B1221849) can yield 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline depending on the conditions. arabjchem.org Similarly, various primary and secondary amines, anilines, phenols, and thiols can be used to introduce diverse functionalities. arabjchem.orgarabjchem.org The reaction with sulfur nucleophiles, such as thiourea (B124793) followed by hydrolysis, can produce quinoxaline-2,3-dithiol. rsc.org This selective functionalization is a powerful tool for creating libraries of quinoxaline derivatives with varied substitution patterns. nih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Ammonia (NH₃) | Mono- or di-aminoquinoxaline | Varies | arabjchem.org |
| Anilines | Mono- or di-anilinoquinoxaline | Often requires energetic conditions or Lewis acids | arabjchem.org |
| Phenols | 2-Chloro-3-phenoxyquinoxaline | Varies | arabjchem.orgarabjchem.org |
| Thiourea / NaSH | Quinoxaline-2,3-dithione | Reflux in ethanol (B145695) | nih.gov |
| Various amines, alcohols, thiols | Mono- and di-substituted quinoxalines | Controlled conditions for selectivity | arabjchem.orgresearchgate.net |
Introduction of the Sulfonamide Moiety via Reaction with Amines
The final step in the synthesis of the target compound and its derivatives is the formation of the sulfonamide bond. This is a classic transformation in medicinal chemistry. ucl.ac.uk The previously synthesized quinoxaline-6-sulfonyl chloride is reacted with a suitable primary or secondary amine. mdpi.com
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage. mdpi.comucl.ac.uk This reaction is often carried out under basic conditions or by using an excess of the amine to neutralize the HCl byproduct. mdpi.com Solvent-free conditions have also been successfully employed, providing an environmentally friendly and efficient method for synthesizing quinoxaline sulfonamides in excellent yields. researchgate.netresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the sulfonamide nitrogen, which is crucial for modulating the biological properties of the final compounds.
Advanced Synthetic Approaches and Catalysis
The synthesis of 2,3-dichloroquinoxaline-6-sulfonamide and its derivatives has been significantly advanced through the adoption of modern synthetic techniques. These methods offer improvements in terms of reaction time, yield, and environmental impact compared to classical approaches. Key advancements include the use of microwave-assisted protocols, transition metal-catalyzed reactions for functionalization, and the integration of green chemistry principles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. e-journals.inajrconline.org This technology has been successfully applied to the synthesis of quinoxaline derivatives and sulfonamides. nih.gov The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. ajrconline.org
For the synthesis of quinoxaline sulfonamides, microwave irradiation can be employed at various stages. For instance, the initial condensation of diamines and dicarbonyl compounds to form the quinoxaline core can be completed in minutes with excellent yields (80-90%) under solvent-free conditions or in minimal solvent, which is an environmentally benign approach. e-journals.inscispace.com Olayiwola et al. reported a green microwave-assisted route to a quinoxaline sulfonamide, where the initial condensation to form 2,3-quinoxalinedione was achieved in 99% yield. mdpi.com
Furthermore, the synthesis of sulfonamides directly from sulfonic acids can be efficiently achieved through microwave-assisted methods, avoiding the need to isolate reactive sulfonyl chloride intermediates. organic-chemistry.org This approach demonstrates good functional group tolerance and provides high-purity products in excellent yields. organic-chemistry.org While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed, the general applicability of these methods to both quinoxaline and sulfonamide synthesis suggests a viable and efficient route.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | e-journals.inajrconline.org |
| Yield | Moderate to Good | Good to Excellent (often >80%) | e-journals.in |
| Energy Efficiency | Lower | Higher | ajrconline.org |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or with green solvents | e-journals.inscispace.com |
| Work-up | Often requires extensive purification | Cleaner reactions, simpler work-up | e-journals.in |
Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Functionalization
The 2,3-dichloroquinoxaline scaffold is an ideal substrate for post-synthesis functionalization via transition metal-catalyzed cross-coupling reactions. The chlorine atoms at the 2 and 3 positions are reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prominent in this context. nih.goveie.gr
These reactions offer a powerful strategy for introducing a wide range of substituents onto the quinoxaline ring, which is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, while the Sonogashira reaction is used to append alkyne moieties. The reactivity of the chloro-substituents can be modulated to achieve selective mono- or di-substitution.
The use of directing groups can also guide the functionalization to specific C-H bonds on the quinoxaline ring system, further expanding the possibilities for creating diverse derivatives. nih.govrsc.org Palladium catalysts play a key role in these transformations, enabling the construction of various C-X bonds (where X can be C, N, O, S, etc.). nih.gov The development of efficient catalytic systems, often involving specific phosphine (B1218219) ligands, has broadened the scope and applicability of these coupling reactions to complex heterocyclic systems like quinoxalines. eie.gr
Table 2: Key Transition Metal-Catalyzed Reactions for Functionalizing Chloroquinoxalines
| Reaction Name | Catalyst/Reagents | Bond Formed | Introduced Group | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C | Aryl, Heteroaryl, Vinyl | nih.gov |
| Heck Coupling | Pd catalyst, alkene, base | C-C | Alkene | nih.govustc.edu.cn |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | C-C | Alkyne | nih.govumb.edu |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Amine | ustc.edu.cn |
Green Chemistry Principles in Quinoxaline Sulfonamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ekb.eg This involves the use of sustainable starting materials, environmentally benign solvents, catalysts, and energy-efficient reaction conditions. jocpr.com
Key green strategies applicable to the synthesis of this compound and its analogs include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. jocpr.comrsc.org Some syntheses have been developed to proceed efficiently in water or ethanol at room temperature. rsc.org
Catalyst-Free and Solvent-Free Reactions: Performing reactions under neat conditions (without any solvent) can significantly reduce waste. scispace.com Alavi et al. reported a solvent- and catalyst-free green protocol for synthesizing quinoxaline sulfonamide derivatives. mdpi.comresearchgate.net
Alternative Energy Sources: As discussed, microwave irradiation is a key green technology that reduces reaction times and energy consumption. e-journals.inekb.eg
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. jocpr.com
For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be carried out using natural deep eutectic solvents (NADESs), which are biodegradable and low-toxicity media. rsc.org This approach allows for rapid and high-yielding synthesis at room temperature, and the solvent can be recycled multiple times. rsc.org
Design of Libraries for Structure-Activity Relationship Investigations
The design and synthesis of compound libraries are fundamental to medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular scaffold. researchgate.net For this compound, a library of derivatives would be created by systematically modifying different parts of the molecule to understand how these changes affect biological activity.
The synthetic strategies outlined previously, particularly transition metal-catalyzed cross-coupling reactions, are instrumental in building such libraries. Starting from the this compound core, diverse functional groups can be introduced at the 2 and 3 positions. Additionally, the sulfonamide moiety (-SO₂NH₂) can be modified by reacting the corresponding sulfonyl chloride with a variety of amines or hydrazines. researchgate.net
SAR analysis of these libraries helps to identify key structural features required for a desired biological effect. rsc.orgmdpi.com For example, studies on quinoxaline sulfonamide derivatives have shown that the nature and position of substituents on the quinoxaline ring and the sulfonamide group can significantly influence their anticancer, antibacterial, or enzyme inhibitory activities. mdpi.comrsc.orgrsc.org By evaluating a library of compounds, researchers can determine whether electron-donating or electron-withdrawing groups, steric bulk, or specific hydrogen bonding patterns enhance or diminish the desired activity. mdpi.com This information guides the design of next-generation compounds with improved potency and selectivity. rsc.org
Chemical Reactivity and Derivatization Strategies of the 2,3 Dichloroquinoxaline 6 Sulfonamide Scaffold
Reactivity of the Chlorine Atoms at C-2 and C-3 Positions
The two chlorine atoms attached to the pyrazine (B50134) ring of the quinoxaline (B1680401) system are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The presence of an electron-withdrawing sulfonamide group at the 6-position further activates the chlorine atoms, particularly the one at the C-2 position, for nucleophilic attack. researchgate.netpjsir.org This inherent reactivity allows for extensive functionalization of the quinoxaline core.
The differential reactivity of the two chlorine atoms enables a stepwise and selective approach to substitution. The chlorine atom at the C-2 position is generally more reactive towards nucleophiles than the chlorine at the C-3 position, a phenomenon attributed to the electronic influence of the electron-withdrawing sulfonamide group at the C-6 position. pjsir.org This allows for the controlled, sequential introduction of different nucleophiles.
By carefully managing reaction conditions, such as temperature and stoichiometry, it is possible to achieve monosubstitution at the C-2 position while leaving the C-3 chlorine intact. For instance, reacting 2,3-dichloroquinoxaline-6-sulfonamide derivatives with one equivalent of a nucleophile, such as an amine, typically results in the selective replacement of the C-2 chlorine. pjsir.org Subsequent reaction with a second, different nucleophile can then functionalize the C-3 position, leading to the synthesis of asymmetrically substituted 2,3-disubstituted quinoxalines. researchgate.net This stepwise approach is a powerful strategy for creating a diverse library of quinoxaline derivatives.
Table 1: Examples of Sequential and Selective Functionalization Reactions
| Nucleophile | Position of Substitution | Resulting Product Class |
| Primary/Secondary Amines | C-2 (preferential) | 2-Amino-3-chloroquinoxaline-6-sulfonamide |
| Hydrazine (B178648) | C-2 | 2-Hydrazinyl-3-chloroquinoxaline-6-sulfonamide |
| Thiols | C-2 or C-3 | 2-Thio-3-chloroquinoxaline-6-sulfonamide |
| Sulphanilamide | C-2 and C-3 (with excess) | 2,3-Disulphanilamidoquinoxaline-6-sulfonamide |
The this compound scaffold is an ideal precursor for the synthesis of more complex, condensed heterocyclic systems. This is achieved by reacting the scaffold with 1,3-binucleophiles, which can displace both chlorine atoms to form a new fused ring. researchgate.net
A common strategy involves an initial reaction with hydrazine to produce a 2-hydrazinyl-3-chloroquinoxaline intermediate. nih.gov This intermediate can then undergo intramolecular cyclization or react with other reagents to form fused triazole rings, such as 1,2,4-triazolo[4,3-a]quinoxalines. researchgate.netresearchgate.net Similarly, reaction with other 1,3-binucleophiles like potassium hydrazonodithioate anions can lead to the formation of 1,3-dithiolo[4,5-b]quinoxaline derivatives. researchgate.net These reactions significantly expand the structural diversity of compounds that can be accessed from the parent scaffold, leading to polycyclic aromatic systems with unique properties. researchgate.net
Table 2: Formation of Condensed Heterocyclic Systems
| Reagent / Binucleophile | Intermediate | Resulting Condensed System | Reference |
| Hydrazine Hydrate / Triethylorthoformate | 2-Hydrazinyl-3-chloroquinoxaline | researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline | nih.gov |
| Potassium Hydrazonodithioate Anions | N/A | researchgate.netsigmaaldrich.comdithiolo[4,5-b]quinoxaline | researchgate.net |
| Thiourea (B124793) | N/A | Thiazolo[4,5-b]quinoxaline | researchgate.net |
Modifications and Substitutions on the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) at the C-6 position offers another site for chemical modification, providing a route to further diversify the scaffold's structure and properties.
The nitrogen atom of the sulfonamide group can be functionalized through N-alkylation and N-arylation reactions. While specific examples on the this compound core are not extensively detailed, the general reactivity of sulfonamides is well-established. N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. uw.edu
N-arylation of sulfonamides is also a feasible transformation, often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination, or through transition-metal-free methods with activated aryl electrophiles. st-andrews.ac.uknih.govresearchgate.net These reactions allow for the introduction of various alkyl and aryl substituents onto the sulfonamide nitrogen, creating secondary or tertiary sulfonamides. Such modifications can significantly alter the molecule's physicochemical properties, including its lipophilicity and hydrogen bonding capacity.
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. nih.gov The this compound scaffold can be incorporated into such hybrid architectures. The sulfonamide group is a key functional handle for this purpose. For example, the initial synthesis of the scaffold often involves reacting a quinoxaline sulfonyl chloride with an amine-containing molecule, thereby linking the two fragments. mdpi.com
Conversely, the sulfonamide's NH group or the reactive chlorine atoms can be used as points of attachment to link the quinoxaline core to other heterocyclic systems or bioactive molecules. nih.gov This strategy allows for the creation of complex molecules that integrate the structural features of quinoxaline sulfonamides with those of other known pharmacophores, aiming to develop novel compounds with unique biological profiles. mdpi.com
Chemical Transformations of the Quinoxaline Ring System
Beyond the highly reactive C-2 and C-3 positions, the benzene (B151609) portion of the quinoxaline ring system can also undergo chemical transformations, primarily through electrophilic aromatic substitution. However, the reactivity of this ring is heavily influenced by the existing substituents.
The quinoxaline core itself is an electron-deficient system. The presence of two chlorine atoms and a sulfonamide group further deactivates the benzene ring towards electrophilic attack. Despite this, reactions such as nitration may be possible under harsh conditions. nih.gov The directing effects of the existing groups would determine the position of substitution. The pyrazine ring and the sulfonamide group are meta-directing, which could lead to substitution at the C-5 or C-7 positions, although regioselectivity could be complex. More advanced C-H functionalization techniques, often catalyzed by transition metals like palladium, could offer more selective routes to functionalize the benzene ring of the benzylsulfonamide, though this would require careful optimization for the quinoxaline system. nih.gov
Structure Activity Relationship Sar and Structural Feature Analysis of 2,3 Dichloroquinoxaline 6 Sulfonamide Analogues
Identification of Pharmacophoric Elements within the 2,3-Dichloroquinoxaline-6-sulfonamide Scaffold
The this compound scaffold is recognized as a "privileged pharmacophore," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. mdpi.com The core pharmacophoric elements essential for its biological activity include the quinoxaline (B1680401) ring system, the chlorine atoms at the 2 and 3 positions, and the sulfonamide group at the 6-position.
The quinoxaline nucleus, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, provides a rigid aromatic platform for interaction with target proteins. core.ac.uk The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding affinity. The sulfonamide moiety (-SO₂NH₂) is a critical functional group known for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. openaccesspub.orgresearchgate.net
Impact of Substituent Variation on Molecular Recognition and Target Binding
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for optimal biological activity.
Role of Halogenation (Chlorine Atoms) on the Quinoxaline Ring
The presence and position of halogen atoms, particularly chlorine, on the quinoxaline ring play a crucial role in modulating the electronic properties and binding interactions of the molecule. The two chlorine atoms at the 2 and 3-positions of the quinoxaline ring are significant for the molecule's reactivity and biological profile. researchgate.netresearchgate.net
Chlorine is an electronegative atom that exerts a deactivating effect on the aromatic ring through a negative inductive effect (-I), while also exhibiting a positive mesomeric effect (+M) due to its lone pairs of electrons. quora.com This dual nature influences the electron density of the quinoxaline ring, which can affect its interaction with biological targets. The presence of chlorine atoms can also enhance the lipophilicity of the molecule, potentially improving its membrane permeability. Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby contributing to binding affinity. nih.gov Studies have shown that the introduction of a chlorine atom can be crucial for the binding of small molecules to their protein targets. nih.gov
Influence of Sulfonamide Linker Geometry and Substitutions
The sulfonamide group at the 6-position is a key determinant of the biological activity of these compounds. mdpi.comnih.gov The geometry and substitution pattern of the sulfonamide linker can significantly impact how the molecule fits into the binding pocket of a target enzyme or receptor. The sulfonyl group can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor, facilitating crucial interactions with amino acid residues. researchgate.net
Substitutions on the sulfonamide nitrogen (R in -SO₂NHR) can profoundly alter the compound's properties. Introducing different aryl or alkyl groups can modify the molecule's polarity, steric bulk, and hydrogen bonding capacity, leading to variations in biological activity. For instance, in a series of quinoxaline-6-sulfonamide (B13222723) derivatives, the nature of the substituent on the sulfonamide nitrogen was found to be critical for their inhibitory activity against certain enzymes.
| R Group on Sulfonamide Nitrogen | Observed Activity | Reference |
| Unsubstituted (-H) | Baseline Activity | nih.gov, researchgate.net |
| Phenyl | Increased Activity | mdpi.com |
| Substituted Phenyl (e.g., -OH, -Cl) | Varied Activity (position dependent) | mdpi.com |
| Heterocyclic Ring | Potent Activity | nih.gov, researchgate.net |
Effects of Remote Substituents on the Aromatic System
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and amino (-NH₂) can increase the electron density of the aromatic ring, which may enhance π-π stacking interactions with aromatic amino acid residues in the binding site. mdpi.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) can decrease the electron density, potentially affecting the molecule's binding mode and affinity. mdpi.com The position of these remote substituents is also critical, as steric hindrance can either promote or hinder optimal binding.
| Substituent at Position 7 | Electron Nature | Impact on Activity | Reference |
| -OCH₃ | Donating | Increase | mdpi.com |
| -Cl | Withdrawing | Increase | mdpi.com |
| -NO₂ | Withdrawing | Decrease | mdpi.com |
Conformational Dynamics and Their Contribution to SAR
The three-dimensional conformation of this compound analogues is a critical factor in their interaction with biological targets. The molecule's ability to adopt a specific, low-energy conformation that is complementary to the binding site is essential for high-affinity binding. The flexibility or rigidity of the molecule, influenced by the nature of its substituents, plays a significant role in its conformational dynamics.
The sulfonamide linker can exhibit some rotational freedom, allowing the substituent on the nitrogen to orient itself optimally within the binding pocket. Computational modeling and structural biology techniques are often employed to understand the preferred conformations of these molecules and how they contribute to the observed structure-activity relationships.
Rationalizing Activity Differences through SAR Studies
SAR studies on this compound analogues have successfully rationalized the observed differences in their biological activities. By systematically altering different parts of the molecule, researchers have been able to map the key interactions responsible for target binding and efficacy.
For example, the potent activity of certain derivatives can be attributed to a combination of factors: the hydrophobic interactions of the dichloro-substituted quinoxaline ring, the hydrogen bonding capabilities of the sulfonamide linker, and the specific steric and electronic contributions of the substituents. mdpi.com The knowledge gained from these SAR studies is invaluable for the rational design of new, more potent, and selective analogues for various therapeutic applications. The quinoxaline scaffold continues to be a focal point of research due to its versatile biological properties. researchgate.netresearchgate.net
Mechanistic Investigations into the Biological Interactions of 2,3 Dichloroquinoxaline 6 Sulfonamide and Its Derivatives
Identification and Characterization of Molecular Targets
The quinoxaline-sulfonamide scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse range of biological macromolecules, primarily enzymes and receptors.
Derivatives of 2,3-dichloroquinoxaline-6-sulfonamide have been synthesized and evaluated as inhibitors against several key enzymes implicated in various diseases.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis, making it a key target for type 2 diabetes therapies. nih.gov Various quinoxaline (B1680401) derivatives featuring a sulfonamide moiety have shown promising DPP-4 inhibitory activity. researchgate.netnih.gov For instance, a series of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold exhibited significant DPP-4 inhibition, with some derivatives showing greater potency than the standard drug, linagliptin. researchgate.net
DNA Gyrase (GyrB): DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, representing a validated target for antibiotics. nih.gov Quinoxaline derivatives have demonstrated the ability to inhibit bacterial growth by targeting this enzyme. researchgate.net Specifically, certain quinoxaline derivatives containing a morpholino sulfonyl moiety were found to inhibit S. aureus DNA gyrase with IC50 values in the micromolar range, comparable to the antibiotic ciprofloxacin. researchgate.net The isoquinoline (B145761) sulfonamides, a related class, have been identified as allosteric inhibitors of gyrase, binding to a novel hydrophobic pocket in the GyrA subunit and showing activity against fluoroquinolone-resistant bacteria. nih.gov
Falcipain-2: This cysteine protease from Plasmodium falciparum is a crucial enzyme for the parasite's survival, as it is involved in the degradation of host hemoglobin. researchgate.netnih.gov Inhibition of falcipain-2 can halt the parasite's development, making it a significant target for antimalarial drugs. researchgate.net Studies have explored N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives as potential inhibitors of falcipain-2, demonstrating their potential as antimalarial agents. researchgate.netnih.gov
Carbonic Anhydrase (CA): Sulfonamides are a classic class of carbonic anhydrase inhibitors. nih.govmdpi.com These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. mdpi.comnih.gov Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov While many sulfonamides are potent CA inhibitors, the human cytosolic isozyme CA III is generally less susceptible to inhibition by these compounds compared to isoforms like CA I and II. drugbank.com Derivatives of sulfaquinoxaline (B1682707) have been synthesized and evaluated for their CA inhibitory activity, showing a significant increase in potency upon certain structural modifications. nih.gov
Table 1: Enzyme Inhibitory Activity of Selected Quinoxaline-Sulfonamide Derivatives
| Compound Class | Target Enzyme | Key Derivative Example | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives | DPP-4 | Compound 175 | 28.7 µM | researchgate.net |
| Quinoxaline derivatives with morpholino sulphonyl moiety | S. aureus DNA Gyrase | Compound I | 10.38 µM | researchgate.net |
| Isoquinoline sulfonamides | E. coli DNA Gyrase | LEI-800 | 103 nM | nih.gov |
| 2,4-dichloro-1,3,5-triazine derivative of Sulfaquinoxaline | Carbonic Anhydrase II (bovine) | Compound 2a | 0.19 ± 0.009 µM (Ki) | nih.gov |
Beyond enzyme inhibition, quinoxaline-sulfonamide derivatives have been studied for their ability to bind to specific receptors. A notable example is 6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX), a competitive antagonist highly selective for the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. nih.gov
Radioligand binding assays using [3H]NBQX on rat cerebrocortical membranes demonstrated that it binds to a single class of sites with high affinity. nih.gov The binding characteristics were determined to be a KD (dissociation constant) of 47 nM and a Bmax (maximum receptor density) of 2.6 pmol/mg of protein. nih.gov Competitive binding studies established a clear rank order of potency for displacement of [3H]NBQX: NBQX > 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) ≥ (S)-5-fluorowillardiine ≥ AMPA >> L-glutamate. nih.gov This profile confirms the compound's interaction with the antagonist binding site on the AMPA receptor. nih.gov
Elucidation of Binding Modes and Molecular Recognition
Computational techniques, including molecular docking and molecular dynamics, are instrumental in visualizing and understanding the interactions between quinoxaline-sulfonamide ligands and their protein targets at an atomic level.
Molecular docking studies have been widely employed to predict the binding poses and affinities of quinoxaline-sulfonamide derivatives within the active sites of their target enzymes. These simulations provide critical insights into the molecular recognition process.
Interaction with DPP-4: Docking studies of novel quinoxaline compounds as DPP-4 inhibitors have helped to rationalize their observed biological activities. nih.gov
Interaction with Falcipain-2: For N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives, molecular docking has been used to analyze their binding mode within the allosteric site of the plasmodium cysteine protease falcipain-2. researchgate.net
Interaction with α-glucosidase: The binding mode of diphenylquinoxaline-6-carbohydrazide hybrids, which are potent α-glucosidase inhibitors, has been investigated through docking. The most potent derivative, 7e, was found to occupy the binding pocket of the enzyme with favorable interactions, correlating with experimental results. nih.gov
Interaction with DNA Gyrase: Docking of desfluoroquinolone–sulfonamide hybrids into the active site of DNA gyrase revealed stable binding modes, supporting their potential as anti-MRSA agents. rsc.org Similarly, studies on tetrahydroquinoxaline sulfonamide derivatives targeting the colchicine (B1669291) binding site of tubulin showed that the tetrahydroquinoxaline group is located at the interface of the α and β subunits, forming key hydrophobic interactions and hydrogen bonds. nih.gov
Cellular Pathway Modulation Studies (excluding human trials)
Investigations into Antimicrobial Mechanisms
The sulfonamide moiety is a well-established pharmacophore known for its antimicrobial properties, primarily acting as a competitive inhibitor in the folic acid synthesis pathway. researchgate.net This pathway is essential for bacteria to produce nucleotides for DNA and RNA synthesis. youtube.com
Folic Acid Pathway Interference : Sulfonamides, including quinoxaline-based derivatives, act as structural analogs of para-aminobenzoic acid (PABA). mhmedical.com Bacteria require PABA to synthesize dihydrofolic acid, a precursor to folic acid, in a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthetase. researchgate.netyoutube.com By competitively inhibiting this enzyme, sulfonamides disrupt the metabolic pathway, leading to a depletion of essential folates and thereby halting bacterial growth and reproduction. researchgate.netnih.gov This bacteriostatic mechanism is a key aspect of the antimicrobial action of compounds derived from the this compound scaffold.
While direct studies on DNA synthesis inhibition for this compound itself are not extensively detailed in the provided context, the interference with the folic acid pathway directly impacts the availability of precursors necessary for DNA synthesis. This disruption is a primary mechanism of their antimicrobial action. Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline scaffold can influence this activity. For instance, the introduction of an ortho-hydroxyl group on a phenylsulfonamide moiety was found to increase antibacterial activity. mdpi.com
| Compound Derivative Feature | Observed Antimicrobial Effect | Reference |
|---|---|---|
| Ortho-OH on phenylsulfonamide moiety | Increased antibacterial activity | mdpi.com |
| 2-chlorophenyl substituent | Moderate antibacterial activity | mdpi.com |
| Methoxyphenyl group | Decreased antibacterial activity | mdpi.com |
Antitumor Mechanism Research
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through multiple mechanisms that target fundamental processes of cancer cell growth and survival.
Topoisomerase Inhibition : A significant finding identified Chloroquinoxaline sulfonamide (CQS) as a poison for both topoisomerase-IIα and topoisomerase-IIβ. nih.govresearchgate.net Topoisomerases are critical enzymes that manage DNA topology during replication, transcription, and repair. By poisoning these enzymes, CQS and its derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in cancer cells. nih.govresearch-nexus.net The inhibitory activity of some quinoxaline derivatives against topoisomerase II has been found to be comparable to the established chemotherapeutic agent doxorubicin. research-nexus.net
Apoptotic Induction : A primary route through which quinoxaline sulfonamides exert their antitumor effects is the induction of apoptosis, or programmed cell death. dovepress.com Mechanistic studies have revealed that these compounds can trigger apoptosis through various signaling pathways. One key mechanism involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of anti-apoptotic proteins like Bcl-2. dovepress.comnih.gov This shift in the balance between pro- and anti-apoptotic factors leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.com For example, certain 1,3-dithiolo[4,5-b]quinoxaline derivatives with a sulfonamide moiety have been shown to significantly increase the expression of Bax and p53 while downregulating Bcl-2 in breast cancer cells (MCF-7). nih.gov This activity resulted in a substantial increase in apoptotic cells compared to untreated controls. nih.gov
| Compound Class | Cancer Cell Line | Mechanism | Key Protein Changes | Reference |
|---|---|---|---|---|
| 1,3-dithiolo[4,5-b]quinoxaline-sulfonamide derivative | MCF-7 (Breast) | Apoptosis Induction | ↑ Bax (3.97-fold), ↑ p53 (4.97-fold), ↓ Bcl-2 (0.368-fold) | nih.gov |
| Quinoxaline-based derivative | PC-3 (Prostate) | Apoptosis Induction | ↑ p53, ↑ caspase-3, ↑ caspase-8, ↓ Bcl-2 | nih.gov |
| Quinazoline-sulfonamide derivative | HT-29 (Colorectal) | Apoptosis Induction | ↑ p53, ↑ Bax | dovepress.com |
VEGFR-2 Inhibition : Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is largely regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). bohrium.com Quinoxaline derivatives have been specifically designed and identified as potent inhibitors of VEGFR-2, a key receptor in this pathway. rsc.orgnih.govrsc.org By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its signaling cascade, thereby preventing the proliferation and migration of endothelial cells and cutting off the tumor's blood supply. bohrium.comrsc.org Several quinoxaline-based compounds have shown VEGFR-2 inhibitory activity comparable or superior to reference drugs like sorafenib. rsc.orgnih.gov
Structure-Based Drug Design Principles Derived from Mechanistic Data
Insights gained from mechanistic studies have been instrumental in guiding the structure-based design of more potent and selective quinoxaline sulfonamide derivatives. The understanding of how these molecules interact with their biological targets allows for rational chemical modifications to enhance their therapeutic properties.
Structure-activity relationship (SAR) analyses have yielded several key principles:
Linker Groups : The linker connecting the quinoxaline nucleus to other moieties can significantly impact activity. An NH-CO linker at the second position of the quinoxaline nucleus was shown to increase antitumor activity, whereas aliphatic linkers decreased it. mdpi.com
Electronic Properties of Substituents : The electronic properties of substituents play a crucial role. For antitumor activity, electron-withdrawing groups like chloro (Cl) or cyano (CN) groups can enhance potency. rsc.orgmdpi.com Conversely, electron-releasing groups such as CH3 and OCH3 have been shown to decrease activity in some series. mdpi.com This contrasts with antimicrobial activity, where an electron-donating hydroxyl (-OH) group was found to be beneficial. mdpi.com
Bioisosteric Replacement : The principle of bioisosterism has been successfully applied. For example, replacing an amide group with a sulfonamide moiety, a common bioisosteric strategy, has been used to design novel colchicine binding site inhibitors based on a tetrahydroquinoxaline scaffold. rsc.org
These design principles, derived directly from mechanistic and SAR studies, provide a roadmap for the rational optimization of this compound derivatives, paving the way for the development of next-generation therapeutic agents with improved efficacy and target specificity.
Theoretical and Computational Chemistry Approaches in the Study of 2,3 Dichloroquinoxaline 6 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry and calculate various electronic properties. nih.gov For quinoxaline (B1680401) derivatives, DFT calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govuctm.edu Furthermore, DFT is used to determine electronic properties such as dipole moments and atomic charges, which are crucial for understanding a molecule's polarity and how it might interact with its environment. bhu.ac.in The analysis of Mulliken atomic charges, for instance, can reveal the distribution of charge across the molecule, identifying atoms with positive or negative partial charges. bhu.ac.in This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. d-nb.info For quinoxaline derivatives, FMO analysis helps in understanding charge transfer within the molecule and predicting its electronic behavior. researchgate.netd-nb.info The distribution of these orbitals across the molecular backbone indicates the pathways for electron delocalization. researchgate.net
Table 1: Frontier Molecular Orbital Energies for Related Quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 6 | -5.60 | -3.04 | 2.56 |
| Derivative 7 | -5.83 | -3.16 | 2.67 |
Data sourced from studies on structurally similar quinoxaline compounds. nih.govd-nb.info
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.trchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential regions. researchgate.net
Typically, regions of negative electrostatic potential (colored red) are associated with high electron density, such as lone pairs on heteroatoms like oxygen and nitrogen, and are indicative of sites susceptible to electrophilic attack. dergipark.org.trnih.gov Conversely, regions of positive potential (colored blue) correspond to electron-deficient areas, often around hydrogen atoms, and represent sites for nucleophilic attack. bhu.ac.in For quinoxaline derivatives, MEP analysis helps identify the most reactive parts of the molecule, providing insights into non-covalent interactions that are essential for drug-receptor binding. chemrxiv.orgresearchgate.net
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico methods are crucial in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of new chemical entities. nih.gov For derivatives of 2,3-dichloroquinoxaline-6-sulfonamide, computational tools are used to estimate properties related to their potential as therapeutic agents, excluding direct human ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.
Studies on related N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have involved the calculation of drug-likeness and pharmacokinetic properties. researchgate.net These analyses can predict parameters such as a compound's adherence to Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Such predictions help to filter out compounds with unfavorable characteristics early in the discovery process. For instance, it was found that certain quinoxaline-6-sulfonamide (B13222723) derivatives were not likely to penetrate the blood-brain barrier, a favorable property for drugs targeting peripheral tissues. researchgate.net Pharmacodynamic profiling involves predicting how the compound might interact with biological targets, often through docking simulations and affinity predictions. researchgate.net
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can serve as a starting point for designing such libraries.
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a target protein to dock candidate ligands and score their binding affinity. nih.gov For example, derivatives of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide were screened against the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein (B1211001) using tools like the PyRx virtual screening tool. eurekaselect.com These studies revealed very good binding affinities, suggesting the potential of this scaffold for developing inhibitors. researchgate.neteurekaselect.com In another study, 2,3-diphenylquinoxaline (B159395) derivatives were identified through virtual screening as potential inhibitors of tubulin at the colchicine (B1669291) binding site. nih.gov
Ligand-based drug design (LBDD) is used when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By creating a pharmacophore model based on the structural features of known active compounds, new molecules with similar properties can be designed and screened. nih.gov
Chemoinformatics and Data Mining for Structure-Activity Landscape Exploration
Chemoinformatics applies computational methods to analyze chemical and biological data, helping to understand the relationship between a molecule's structure and its activity. For a series of this compound derivatives, these tools can be used to explore the structure-activity relationship (SAR). researchgate.netnih.gov
By systematically modifying different positions on the quinoxaline core (e.g., the 2, 3, and 6-positions) and evaluating the biological activity of the resulting analogs, a SAR can be established. nih.gov This data can then be analyzed using chemoinformatics to build predictive models. A key technique in this field is the analysis of the Structure-Activity Landscape Index (SALI). blogspot.com SALI is used to identify "activity cliffs," which are pairs of structurally similar compounds that have a large difference in biological activity. blogspot.com Identifying these cliffs is crucial as they highlight subtle structural modifications that are critical for activity, thereby providing valuable insights for optimizing lead compounds. blogspot.com This approach can guide the synthesis of new derivatives with improved potency and selectivity.
Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2,3-dichloroquinoxaline-6-sulfonamide. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, the precise connectivity of atoms can be established.
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline (B1680401) ring system. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7 (H-7). The proton at position 8 (H-8) would also present as a doublet, coupled to H-7. The proton at H-7, being coupled to both H-5 and H-8, would be expected to appear as a doublet of doublets. The chemical shifts for these protons are influenced by the electron-withdrawing nature of the chloro and sulfonamide substituents. Based on data from related quinoxaline derivatives, these aromatic protons are predicted to resonate in the downfield region, typically between δ 8.0 and 8.5 ppm. koreascience.kr The two protons of the primary sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, with a chemical shift that can be variable depending on the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The carbons directly attached to the chlorine atoms (C-2 and C-3) would be significantly deshielded. The carbons of the benzene (B151609) ring portion of the quinoxaline system would appear in the typical aromatic region (approximately δ 120-150 ppm), with their specific shifts modulated by the positions of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| 2 | - | ~145-150 |
| 3 | - | ~145-150 |
| 5 | Doublet, ~8.3-8.5 | ~128-132 |
| 6 | - | ~140-145 |
| 7 | Doublet of Doublets, ~8.1-8.3 | ~130-134 |
| 8 | Doublet, ~8.0-8.2 | ~129-133 |
| 4a | - | ~140-142 |
| 8a | - | ~141-143 |
| -SO₂NH₂ | Broad Singlet | - |
Note: Predicted values are based on spectral data from analogous quinoxaline and sulfonamide structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves to confirm the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₈H₅Cl₂N₃O₂S), the calculated monoisotopic mass is 276.9480 Da. chemsrc.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). This would result in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio consistent with the natural abundance of these isotopes.
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to undergo predictable fragmentation. Key fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO₂), a mass loss of 64 Da. uni.lu Other common fragmentation patterns for quinoxaline systems include the loss of chlorine atoms and cleavage of the sulfonamide group. Predicted fragmentation data for the closely related 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide shows expected adducts such as [M+H]⁺ at m/z 305.98653 and [M+Na]⁺ at m/z 327.96847. uni.lu
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₈H₅³⁵Cl₂N₃O₂S | 276.9480 |
| [M+2]⁺ | C₈H₅³⁵Cl³⁷ClN₃O₂S | 278.9450 |
| [M+4]⁺ | C₈H₅³⁷Cl₂N₃O₂S | 280.9421 |
| [M-SO₂]⁺ | C₈H₅Cl₂N₃ | 212.9884 |
| [M-Cl]⁺ | C₈H₅ClN₃O₂S | 241.9818 |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
The most characteristic absorptions for this compound would arise from the sulfonamide group. Symmetrical and asymmetrical stretching vibrations of the S=O bonds are expected to produce two strong bands, typically in the ranges of 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. mdpi.com The N-H stretching vibrations of the primary sulfonamide (-NH₂) would likely appear as two distinct bands in the region of 3250-3400 cm⁻¹.
Other significant peaks would include C=N stretching from the quinoxaline ring around 1600-1620 cm⁻¹, aromatic C=C stretching vibrations between 1450-1600 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (-NH₂) | N-H Stretch | 3250 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Quinoxaline Ring | C=N Stretch | 1600 - 1620 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1330 - 1350 | Strong |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1150 - 1170 | Strong |
| Aryl-S Bond | S-N Stretch | 900 - 940 | Medium |
| Aryl-Cl Bond | C-Cl Stretch | 700 - 800 | Strong |
X-ray Diffraction (XRD) for Single Crystal Structural Determination and Supramolecular Interactions
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as 2,3-dichloro-6-methoxyquinoxaline, provides valuable insights. researchgate.net An XRD analysis of the title compound would be expected to confirm the planar geometry of the quinoxaline ring system.
Furthermore, XRD reveals how molecules pack in the crystal lattice, elucidating the nature of intermolecular and supramolecular interactions. For this compound, significant hydrogen bonding interactions are anticipated. The sulfonamide group, with its two N-H protons (donors) and two sulfonyl oxygens (acceptors), is a potent motif for forming robust hydrogen bond networks. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional architectures, which dictate the material's bulk properties.
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* electronic transitions associated with the conjugated quinoxaline aromatic system.
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |
| π→π | 240 - 280 | Quinoxaline Ring |
| π→π | 300 - 350 | Quinoxaline Ring |
| n→π* | >340 | C=N (Quinoxaline) |
Emerging Research Applications and Future Directions in 2,3 Dichloroquinoxaline 6 Sulfonamide Research
Development of Chemical Probes for Biological Target Validation
Chemical probes are indispensable small-molecule tools for dissecting protein function and validating therapeutic targets. nih.govnih.gov The 2,3-dichloroquinoxaline-6-sulfonamide scaffold is particularly well-suited for the development of such probes. The two chlorine atoms on the quinoxaline (B1680401) ring are susceptible to nucleophilic aromatic substitution, allowing for the strategic introduction of reporter tags (like fluorophores or biotin) or reactive groups for covalent modification of target proteins. researchgate.net
The development of these probes enables researchers to investigate the biological roles of specific proteins within a cellular context. For instance, a derivative of this compound could be functionalized with a photoaffinity label and a clickable handle. This would allow for target identification through chemical proteomics, where the probe is used to covalently label its binding partners in cell lysates, which are then identified by mass spectrometry. This approach is critical for elucidating the mechanism of action of bioactive compounds derived from this scaffold. The design of such probes is a key step in bridging the gap between identifying a hit compound in a screen and validating its molecular target, a crucial process in modern drug discovery. semanticscholar.orgnih.govnih.gov
Exploration in Materials Science for Optoelectronic Applications
The quinoxaline core is known for its electron-accepting properties, making quinoxaline-based molecules interesting candidates for applications in materials science, particularly in the field of optoelectronics. rsc.orgresearchgate.net While research specifically on this compound in this area is still emerging, the fundamental properties of the quinoxaline ring suggest potential applications. Derivatives of quinoxaline have been investigated as components of organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. researchgate.netwu.ac.th
The introduction of a sulfonamide group at the 6-position can modulate the electronic properties of the quinoxaline system. Further substitution at the 2 and 3 positions by replacing the chlorine atoms with various donor or acceptor groups can fine-tune the HOMO/LUMO energy levels and the optical bandgap of the resulting molecules. rsc.org This tunability is a highly desirable feature for the rational design of materials with specific optoelectronic characteristics. Future research may explore the synthesis of polymers or small molecules incorporating the 2,3-disubstituted-quinoxaline-6-sulfonamide core for use as electron-transporting or emissive materials in electronic devices.
Rational Design of New Molecular Scaffolds with Tunable Biological Profiles
The this compound scaffold is an excellent starting point for the rational design of new molecules with tailored biological activities. The reactivity of the two chlorine atoms allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). nih.gov By reacting the parent compound with a variety of nucleophiles such as amines, alcohols, and thiols, libraries of new compounds can be generated. researchgate.netnih.gov
For example, the synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline has been reported, which serves as a key intermediate for further derivatization. researchgate.net The reactivity of this intermediate can be selectively controlled to achieve mono- or di-substitution at the 2 and 3 positions, leading to a diverse range of molecular architectures. This approach allows medicinal chemists to systematically alter the steric and electronic properties of the molecule to optimize its interaction with a biological target. The sulfonamide group itself provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which is a common feature in many enzyme inhibitors. mdpi.comresearchgate.net The combination of the reactive dichloro groups and the biologically relevant sulfonamide moiety makes this scaffold a powerful tool for developing new therapeutic agents. mdpi.comresearchgate.net
Computational-Experimental Synergy in Drug Discovery and Chemical Biology
The integration of computational and experimental methods is a powerful strategy in modern drug discovery, and it is highly applicable to research involving this compound derivatives. nih.govnih.gov Molecular docking studies can be used to predict the binding modes of designed derivatives within the active site of a target protein. nih.govbiointerfaceresearch.com These in silico predictions can help prioritize which compounds to synthesize, saving time and resources.
For instance, a library of virtual compounds based on the 2,3-disubstituted-quinoxaline-6-sulfonamide scaffold can be screened against a panel of disease-relevant targets. The top-scoring compounds can then be synthesized and evaluated in vitro for their biological activity. researchgate.neteurekaselect.com The experimental results can then be used to refine the computational models, leading to a more accurate understanding of the SAR. This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the discovery of potent and selective inhibitors. Furthermore, computational methods like Density Functional Theory (DFT) can be used to understand the electronic properties of these molecules, which can be correlated with their biological activity and potential applications in materials science. wu.ac.th
Expanding the Scope of Quinoxaline-Sulfonamide Hybrids in Chemical Research
The development of hybrid molecules that combine two or more pharmacophores is a growing trend in medicinal chemistry. mdpi.comresearchgate.net Quinoxaline-sulfonamide hybrids have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The this compound core provides a versatile platform for creating novel hybrid molecules. The reactive chlorine atoms can be used to link the quinoxaline-sulfonamide moiety to other biologically active molecules, creating multifunctional compounds with the potential for improved efficacy or novel mechanisms of action.
Recent research has focused on synthesizing various quinoxaline-sulfonamide derivatives and evaluating their therapeutic potential. researchgate.netnih.gov For example, derivatives have been explored as inhibitors of enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase. nih.gov The ability to easily generate a wide range of derivatives from the this compound starting material will continue to drive the expansion of this chemical space. The exploration of new synthetic methodologies and the investigation of these hybrids against a wider range of biological targets are promising avenues for future research. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 2,3-Dichloroquinoxaline-6-sulfonamide, and what key reaction conditions must be controlled?
- Methodological Answer : A common synthesis involves treating 2,3-dichloroquinoxaline derivatives with sulfonating agents. For example, in a two-step process:
Sulfonation : React 2,3-dichloroquinoxaline with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
Amination : Treat the intermediate with ammonia (NH₃) in ice-cold water to yield the sulfonamide derivative .
Critical parameters include temperature control to avoid over-sulfonation and stoichiometric precision to minimize byproducts. TLC monitoring (e.g., using ethyl acetate/hexane) ensures reaction completion .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing sulfonamide protons at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column and methanol/water mobile phase .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 302.6) .
Q. How does the reactivity of the sulfonamide group influence derivatization strategies?
- Methodological Answer : The sulfonamide’s nucleophilic nitrogen can undergo alkylation or acylation. For example:
- Alkylation : React with methyl iodide in DMF/K₂CO₃ to form N-methyl derivatives.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the quinoxaline core .
Monitor reactivity via IR spectroscopy (S=O stretches at 1150–1350 cm⁻¹) to confirm functionalization .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR or VEGFR-2). Optimize ligand conformations with the MMFF94 force field .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., sulfonamide O atoms) using Schrödinger’s Phase .
Validate predictions with in vitro kinase inhibition assays (IC₅₀ values <10 µM indicate high potency) .
Q. What strategies resolve contradictions in reported biological activity data for quinoxaline sulfonamides?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays).
- Structural Validation : Compare XRD data (e.g., CCDC 1983315 for analogous quinoxalines) to confirm compound integrity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in cytotoxicity or selectivity .
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce viscosity and improve mixing .
- Catalysis : Introduce FeCl₃ (5 mol%) to accelerate sulfonation .
- Workflow : Use continuous-flow reactors to maintain temperature gradients and reduce side reactions .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
